Cas no 2138304-41-1 (1H-1,2,4-Triazole-1-propanoic acid, α-bromo-)

1H-1,2,4-Triazole-1-propanoic acid, α-bromo- Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,4-Triazole-1-propanoic acid, α-bromo-
- 2138304-41-1
- 2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- EN300-681432
-
- Inchi: 1S/C5H6BrN3O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1H2,(H,10,11)
- InChI Key: FUJWHJAYKQGQTE-UHFFFAOYSA-N
- SMILES: N1(CC(Br)C(O)=O)C=NC=N1
Computed Properties
- Exact Mass: 218.96434g/mol
- Monoisotopic Mass: 218.96434g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 68Ų
Experimental Properties
- Density: 1.96±0.1 g/cm3(Predicted)
- Boiling Point: 388.5±52.0 °C(Predicted)
- pka: 2.28±0.10(Predicted)
1H-1,2,4-Triazole-1-propanoic acid, α-bromo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-681432-0.5g |
2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoic acid |
2138304-41-1 | 95.0% | 0.5g |
$1302.0 | 2025-03-12 | |
Enamine | EN300-681432-5.0g |
2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoic acid |
2138304-41-1 | 95.0% | 5.0g |
$3935.0 | 2025-03-12 | |
Enamine | EN300-681432-10.0g |
2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoic acid |
2138304-41-1 | 95.0% | 10.0g |
$5837.0 | 2025-03-12 | |
Enamine | EN300-681432-2.5g |
2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoic acid |
2138304-41-1 | 95.0% | 2.5g |
$2660.0 | 2025-03-12 | |
Enamine | EN300-681432-0.25g |
2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoic acid |
2138304-41-1 | 95.0% | 0.25g |
$1249.0 | 2025-03-12 | |
Enamine | EN300-681432-0.1g |
2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoic acid |
2138304-41-1 | 95.0% | 0.1g |
$1195.0 | 2025-03-12 | |
Enamine | EN300-681432-1.0g |
2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoic acid |
2138304-41-1 | 95.0% | 1.0g |
$1357.0 | 2025-03-12 | |
Enamine | EN300-681432-0.05g |
2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoic acid |
2138304-41-1 | 95.0% | 0.05g |
$1140.0 | 2025-03-12 |
1H-1,2,4-Triazole-1-propanoic acid, α-bromo- Related Literature
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
Additional information on 1H-1,2,4-Triazole-1-propanoic acid, α-bromo-
Comprehensive Analysis of 1H-1,2,4-Triazole-1-propanoic acid, α-bromo- (CAS No. 2138304-41-1)
1H-1,2,4-Triazole-1-propanoic acid, α-bromo- (CAS No. 2138304-41-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the triazole family, known for its versatile applications in drug discovery and material science. The presence of a bromo substituent at the α-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in developing novel antifungal agents and enzyme inhibitors, aligning with the growing demand for targeted therapeutics.
The unique structural features of 1H-1,2,4-Triazole-1-propanoic acid, α-bromo- contribute to its ability to form stable complexes with biological targets. Recent studies highlight its role in modulating protein-protein interactions, a hot topic in precision medicine. With the rise of AI-driven drug design, this compound has been flagged in computational screenings for its potential to address drug-resistant infections. Its CAS No. 2138304-41-1 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.
From a synthetic perspective, α-bromo-1H-1,2,4-triazole-1-propanoic acid serves as a key building block for heterocyclic chemistry. Its compatibility with cross-coupling reactions and click chemistry protocols makes it a favorite among chemists working on bioconjugation and small-molecule probes. The compound’s stability under physiological conditions has also sparked interest in prodrug development, particularly for improving bioavailability of therapeutic agents.
Environmental and sustainability considerations are shaping modern chemical research, and 1H-1,2,4-Triazole-1-propanoic acid, α-bromo- is no exception. Innovations in green chemistry have led to optimized synthetic routes that minimize waste and energy consumption. This aligns with industry trends toward ESG compliance and circular economy principles. Analytical techniques like HPLC-MS and NMR spectroscopy are routinely employed to characterize this compound, ensuring high purity for research applications.
Market analysts note increasing patent filings involving CAS No. 2138304-41-1, particularly in biopharmaceutical and crop protection sectors. Its potential as a bioisostere for carboxylic acid groups has opened doors for intellectual property development. Frequently asked questions in scientific forums revolve around its storage conditions, solubility profiles, and scalability in industrial processes—topics critical for technology transfer.
In conclusion, 1H-1,2,4-Triazole-1-propanoic acid, α-bromo- represents a nexus of innovation across multiple disciplines. Its CAS No. 2138304-41-1 serves as a gateway to advanced research in medicinal chemistry and materials science. As the scientific community prioritizes structure-activity relationships and sustainable synthesis, this compound will likely remain at the forefront of molecular discovery for years to come.
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